2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis of Novel Compounds
- 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid is involved in the synthesis of novel compounds, such as 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid (HCCA), which has potential applications in flavoring, particularly for tobacco products. This synthesis process can be performed under mild conditions with good yields, highlighting its feasibility for large-scale production (Lu Xin-y, 2013).
Antiproliferative Activity
- Compounds synthesized from 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid derivatives have shown significant antiproliferative activity against cancer cell lines. This suggests their potential in developing new anticancer treatments (J. Lu et al., 2021).
Antimicrobial and Antioxidant Studies
- Derivatives of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid, such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, have demonstrated notable antimicrobial and antioxidant properties. This highlights their potential in pharmaceutical applications, especially in developing new antimicrobial and antioxidant agents (K. Raghavendra et al., 2016).
Photoinduced Electron Transfer Studies
- Studies involving photoinduced electron transfer of derivatives of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid provide insights into complex chemical reactions, which can be crucial for understanding photochemical processes in organic chemistry (H. Ikeda et al., 2003).
Monitoring of Environmental Contaminants
- 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid derivatives have been used in methods for determining pyrethroid metabolites in human urine. This is vital for monitoring exposure to environmental contaminants and assessing public health risks (F. J. Arrebola et al., 1999).
Stereocontrolled Synthesis Applications
- The compound plays a role in stereocontrolled synthetic approaches, particularly in preparing various cyclopropane derivatives. This has significant implications in the field of synthetic organic chemistry, where controlling stereochemistry is crucial (M. Baird et al., 2001).
Ethylene Precursor in Plants
- It has been identified as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in higher plants. This discovery is important for understanding plant physiology and could have implications in agricultural sciences (N. Hoffman et al., 1982).
properties
IUPAC Name |
2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-8-4-2-3-7(5-8)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQTZPLHSZFWIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553515 | |
Record name | 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90553515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid | |
CAS RN |
900254-25-3 | |
Record name | 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90553515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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